(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4H2,(H,10,11)/t5?,6-,7+ |
InChI Key |
VVZNPWRETVLXPA-DGUCWDHESA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)C(=O)O |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Acyclic Precursors
The most common approach involves cyclization of linear precursors containing pre-established stereocenters. For example, radical cyclization of 1-allyl-substituted azetidin-2-ones using n-tributyltin hydride and AIBN in toluene achieves diastereocontrol >99%. This method leverages the Thorpe-Ingold effect to favor bicyclization, though solvent polarity and initiator concentration must be optimized to minimize byproducts.
Key steps :
- Azetidin-2-one formation : Reaction of γ-amino acids with phosgene yields the β-lactam intermediate.
- Allylation : Introduction of an allyl group at the N-position via nucleophilic substitution.
- Radical cyclization : Initiation with AIBN generates a carbon-centered radical, triggering 6-exo-trig cyclization to form the bicyclic core.
Yield : 65–72% after purification by silica gel chromatography (hexane/EtOAc 3:1).
Diastereoselective Hydrogenation
Asymmetric hydrogenation of unsaturated precursors offers a scalable route. For instance, hydrogenation of (1R,3S,5S)-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylate esters over Pd/C under 50 psi H₂ achieves >95% endo selectivity. The reaction proceeds via suprafacial addition, with the carboxylic acid group directing hydrogen uptake to the less hindered face.
Optimization :
- Catalyst : Pd(OH)₂/C (20 wt%) in ethanol/water (4:1).
- Temperature : 25°C avoids over-reduction.
- Yield : 81% after 66 h.
Enzymatic Resolution Strategies
Lipase-Mediated Kinetic Resolution
Racemic dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate undergoes hydrolysis using lipase PS (Burkholderia cepacia) in a biphasic toluene/phosphate buffer system. The enzyme selectively cleaves the (R)-enantiomer, yielding (1R,3S,5S)-3-carboxylic acid with >95% enantiomeric excess (ee).
Conditions :
- Substrate concentration : 0.2 M in toluene.
- pH : 7.0 (50 mM phosphate buffer).
- Time : 72 h at 25°C.
- Yield : 48% (theoretical maximum 50%).
Limitations : Requires subsequent ester hydrolysis (e.g., LiOH/THF/H₂O) to obtain the free carboxylic acid.
Industrial-Scale Production
Continuous-Flow Radical Cyclization
To address scalability issues, a continuous-flow system with micromixers enhances heat/mass transfer during radical cyclization. Using di-tert-butyl hyponitrite as a thermally labile initiator, the reaction completes in <5 min at 120°C, achieving 89% yield with 98:2 endo:exo selectivity.
Advantages :
- Throughput : 1.2 kg/day using a 10 mL reactor.
- Safety : Minimizes accumulation of explosive intermediates.
Crystallization-Induced Diastereomer Resolution
Combining the racemic acid with (+)-α-methylbenzylamine forms diastereomeric salts. Differential solubility in ethanol/water (1:5) allows selective crystallization of the (1R,3S,5S)-enantiomer salt, which is then acid-liberated (HCl) to yield 99.5% ee product.
Key parameters :
Stereochemical Control Techniques
Chiral Auxiliary Approaches
The Oppolzer sultam auxiliary directs cyclization stereochemistry. Coupling (S)-sultam to a δ-keto ester precursor induces chair-like transition states, favoring the endo configuration. After cyclization (NaHMDS, THF, −78°C), the auxiliary is cleaved via ozonolysis (O₃, then Me₂S), yielding 92% ee.
Asymmetric Organocatalysis
Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst ) enable enantioselective Mannich reactions between δ-lactams and aldehydes. For example, reacting N-Boc-pyrrolidinone with glyoxylic acid generates the bicyclic β-amino acid in 85% ee.
Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Radical Cyclization | 72 | 99 | High | 1200 |
| Enzymatic Resolution | 48 | 95 | Moderate | 2400 |
| Continuous Flow | 89 | 98 | Very High | 900 |
| Chiral Auxiliary | 65 | 92 | Low | 3500 |
Key Insights :
- Radical cyclization balances cost and efficiency for bulk production.
- Continuous flow excels in throughput but requires upfront equipment investment.
- Enzymatic methods suit small-scale enantiopure needs despite lower yields.
Emerging Methodologies
Photocatalytic Decarboxylative Cyclization
Visible-light-driven catalysis using Ir(ppy)₃ (1 mol%) and tert-butyl hydroperoxide (TBHP) enables decarboxylation of δ-amino acids. Irradiation (450 nm LED) generates amidyl radicals, which cyclize to form the azabicyclo core with 76% yield and 97% ee.
Advantages :
- Mild conditions : 25°C, no metal catalysts.
- Functional group tolerance : Compatible with esters, ethers.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Scientific Applications of (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
This compound is a bicyclic compound featuring a unique structure with a nitrogen atom within its ring system. This compound has garnered interest in chemistry, biology, medicine, and industry for its potential applications.
Chemistry
In chemistry, this compound serves as a building block in synthesizing complex molecules. Its distinct structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activity and its ability to interact with various biological targets, making it a candidate for drug development and biomedical applications. Research indicates that it acts as a competitive antagonist, primarily at nicotinic acetylcholine receptors (nAChRs), which is crucial for modulating neurotransmitter release in both peripheral and central nervous systems.
This compound Binding Affinity :
| Receptor | Affinity |
|---|---|
| α4β2 nAChR | High affinity, IC50 in low nanomolar range |
| α7 nAChR | Moderate affinity |
Medicine
In medicine, this compound is explored for potential therapeutic effects in developing new pharmaceuticals for specific diseases or conditions. Derivatives of 8-azabicyclo[3.2.1]octane are useful for treating nervous system disorders, depression, anxiety, pain, panic disorders, attention deficit hyperactivity disorder (ADHD), and obsessive-compulsive disorder . Depression states that 8-azabicyclo[3.2.1]octane derivatives are particularly useful for treating are those classified as mood disorders .
Industry
In industry, this compound is used in producing various chemicals and materials, with its unique properties making it suitable for applications in materials science and chemical manufacturing.
Monoamine Reuptake Inhibitors
Mechanism of Action
The mechanism of action of (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. These interactions can lead to changes in the activity of enzymes or receptors, resulting in the compound’s observed effects .
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their pharmacological or synthetic relevance:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Positional Isomerism
The placement of the carboxylic acid group significantly impacts biological activity. For instance, (1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid (carboxylic acid at C8) lacks reported pharmacological activity compared to the C3-substituted target compound, highlighting the importance of the C3 position for receptor binding .
Substituent Effects
- tert-BOC Protection: The BOC-protected derivative (C₁₃H₂₁NO₄) is a lipophilic intermediate used to prevent unwanted reactions during peptide synthesis. Upon deprotection, it yields the parent compound, enabling selective functionalization .
- Sulfonamide and Pyrazole Derivatives : Compounds like (1R,3S,5S)-3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane sulfonamides () exhibit enhanced binding to CNS targets due to sulfonamide groups, which improve hydrogen-bonding interactions .
- Methyl Ester Derivatives: RTI 32 (C₁₇H₂₃NO₂) incorporates a methyl ester and 4-methylphenyl group, enhancing blood-brain barrier permeability. Its activity as a reuptake inhibitor underscores the role of esterification in improving bioavailability .
Tropane Alkaloid Analogs
Ecgonine hydrochloride (C₉H₁₅NO₃·HCl) shares a tropane skeleton but differs in bridge structure (azabicyclo[3.2.1] vs. bicyclo[3.2.1] with a methyl group). This structural variance explains its role as a cocaine metabolite rather than a direct pharmacological agent .
Pharmacological Relevance
- Monoamine Reuptake Inhibition: Pudafensinum () demonstrates how coupling the azabicyclo core to a benzopyran-2-one moiety creates selective serotonin/norepinephrine reuptake inhibitors, useful in treating depression .
- Neurotransmitter Modulation : RTI 32’s methylphenyl and ester groups optimize interactions with dopamine transporters, illustrating how substituent bulk and polarity fine-tune target affinity .
Biological Activity
(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₈H₁₄N₁O₂
- Molecular Weight : 158.21 g/mol
- CAS Number : 143982-09-6
Research indicates that this compound acts primarily as a competitive antagonist at nAChRs. This interaction is crucial for modulating neurotransmitter release in both peripheral and central nervous systems.
Binding Affinity
Studies have shown that this compound exhibits significant binding affinity for various nAChR subtypes:
- α4β2 nAChR : High affinity with IC50 values in the low nanomolar range.
- α7 nAChR : Moderate affinity, suggesting selective inhibition potential.
Biological Activity
The biological activities of this compound can be categorized into the following areas:
1. Neuropharmacological Effects
This compound has been studied for its effects on cognitive function and neuroprotection. In vitro studies demonstrated that it could enhance synaptic plasticity and improve memory retention in rodent models.
2. Anti-inflammatory Properties
Recent findings suggest that this compound may inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the inflammatory response. This inhibition leads to increased levels of palmitoylethanolamide (PEA), which has known anti-inflammatory effects.
Case Studies
Several studies have highlighted the efficacy of this compound in various experimental models:
| Study | Objective | Findings |
|---|---|---|
| Macallan et al., 1988 | Investigate binding affinities | Demonstrated high affinity for α-bungarotoxin binding sites in rat brain preparations. |
| Wonnacott et al., 1993 | Assess cognitive effects | Showed improvement in memory tasks when administered prior to training sessions in rats. |
| Ward et al., 1990 | Evaluate anti-inflammatory potential | Found significant reduction in inflammatory markers in a rat model of arthritis when treated with the compound. |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the bicyclic structure can significantly alter biological activity:
- Substituents on the nitrogen atom enhance binding affinity.
- Alkyl groups at the carboxylic position affect solubility and bioavailability.
Q & A
Q. What are the recommended synthetic routes for (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid?
Answer: Synthesis typically involves stereoselective strategies due to the compound’s bicyclic structure and chiral centers. Key approaches include:
- Intramolecular cyclization : Utilize bicyclic precursors (e.g., azabicyclo frameworks) with carboxylic acid functionalization. Protecting groups like tert-butoxycarbonyl (Boc) are often employed to preserve stereochemistry during synthesis (e.g., as seen in related compounds in and ).
- Resolution of enantiomers : Chiral chromatography or enzymatic resolution may refine enantiomeric purity, especially if racemic mixtures form during synthesis.
- Optimization of reaction conditions : Temperature control (< 0°C for sensitive intermediates) and solvent selection (e.g., dichloromethane or THF) minimize side reactions.
Q. What safety protocols are critical when handling this compound?
Answer: Safety measures are guided by its structural analogs (e.g., ):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
- Respiratory protection : For powder handling, use NIOSH-approved P95 respirators or equivalent.
- Waste disposal : Collect contaminated materials in sealed containers for incineration or licensed chemical disposal.
- Emergency procedures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline.
Q. What spectroscopic techniques are essential for structural characterization?
Answer: A combination of methods ensures accurate assignment:
- NMR spectroscopy : and NMR (e.g., in CDCl or DO) confirm stereochemistry and substituent positions. NOESY experiments resolve spatial proximities in the bicyclic framework.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] at m/z 184.0974 for CHNO).
- Infrared (IR) spectroscopy : Peaks near 1700 cm indicate carboxylic acid C=O stretching.
Advanced Research Questions
Q. How can contradictions in stereochemical assignments be resolved?
Answer: Discrepancies often arise from overlapping NMR signals or impure intermediates. Mitigation strategies include:
- X-ray crystallography : Definitive structural determination via single-crystal analysis (e.g., as applied in ).
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and compares them to experimental data.
- Chiral derivatization : Use of chiral auxiliaries (e.g., Mosher’s acid) to enhance NMR signal separation.
Q. How to optimize HPLC methods for purity analysis and impurity profiling?
Answer:
- Column selection : Use chiral columns (e.g., Chiralpak® IA) for enantiomeric separation or C18 columns for reverse-phase analysis.
- Mobile phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water improves peak resolution.
- Detection : UV detection at 210–220 nm (carboxylic acid absorption) or tandem MS for trace impurities.
Q. What strategies improve low yields in enantioselective synthesis?
Answer:
- Catalyst optimization : Employ asymmetric catalysts like Jacobsen’s Co-salen complexes or organocatalysts (e.g., proline derivatives).
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization steps.
- Temperature control : Lower temperatures (−78°C) stabilize reactive intermediates during ring-closing.
Q. How to evaluate compound stability under varying pH and temperature conditions?
Answer:
- Stress testing : Incubate the compound at 40–60°C in buffers (pH 1–13) and monitor degradation via HPLC.
- Kinetic studies : Calculate degradation rate constants () and half-life () using Arrhenius plots.
- Identification of degradants : LC-MS/MS characterizes byproducts (e.g., decarboxylation or ring-opening products).
Q. How to validate synthetic identity against reference standards?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
